(1E)-3,4-dihydrophenazin-1(2H)-one oxime

Description

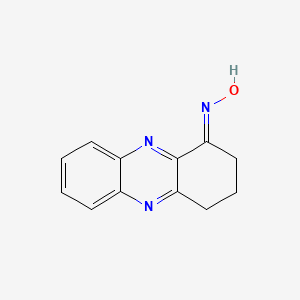

(1E)-3,4-Dihydrophenazin-1(2H)-one oxime (CAS: 42272-79-7) is a heterocyclic oxime derivative with the molecular formula C₁₂H₁₁N₃O and a molar mass of 213.24 g/mol . Its structure features a partially hydrogenated phenazine backbone fused with an oxime group at position 1. The (1E) configuration denotes the trans geometry of the oxime moiety, which influences its reactivity and intermolecular interactions . The compound’s SMILES string, C1CC2=NC3=CC=CC=C3N=C2/C(=N/O)/C1, and InChIKey (VTRYAOQPGFWWRM-RVDMUPIBSA-N) highlight its unique electronic and steric properties . Notably, it serves as a precursor in synthesizing 1-aminophenazine under superbasic conditions (KOH–DMSO with acetylene), showcasing its utility in heterocyclic chemistry .

Properties

IUPAC Name |

(NE)-N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRYAOQPGFWWRM-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NC3=CC=CC=C3N=C2/C(=N/O)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42272-79-7 | |

| Record name | 3,4-DIHYDRO-1(2H)-PHENAZINONE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,4-dihydrophenazin-1(2H)-one oxime typically involves the following steps:

Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

Oxime Formation: The phenazine derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,4-dihydrophenazin-1(2H)-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The phenazine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: Nitroso or nitro derivatives of the phenazine core.

Reduction: Amino derivatives of the phenazine core.

Substitution: Various substituted phenazine derivatives depending on the reagents used.

Scientific Research Applications

(1E)-3,4-dihydrophenazin-1(2H)-one oxime has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (1E)-3,4-dihydrophenazin-1(2H)-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenazine core can intercalate with DNA, leading to potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oximes and Phenazine Derivatives

Key Observations:

Backbone Differences: Unlike naphthalenone oximes (e.g., 7-methyl or 6-methoxy derivatives), this compound contains a phenazine ring system, which enhances π-conjugation and may influence redox properties .

Isomer-Specific Reactivity: Geometric isomerism significantly impacts bioactivity. For example, (Z)-isomers of benzyl oxime ethers exhibit superior antibacterial activity over (E)-isomers .

Hydrolysis and Stability

Oximes are prone to hydrolysis, often reverting to parent carbonyl compounds. For instance:

- Benzophenone oxime hydrolyzes to benzophenone in acidic media .

- Cyclohexanone oxime undergoes metal ion-assisted hydrolysis to cyclohexanone .

In contrast, this compound resists simple hydrolysis. Instead, it undergoes base-promoted rearrangements to form 1-aminophenazine, bypassing typical carbonyl regeneration . This divergence underscores the role of the phenazine backbone in stabilizing alternative reaction pathways.

Commercial Availability

This compound is listed as discontinued by suppliers like CymitQuimica , whereas simpler oximes (e.g., benzophenone oxime) remain widely available.

Biological Activity

(1E)-3,4-dihydrophenazin-1(2H)-one oxime is a compound characterized by its unique phenazine core and oxime functional group. This structure endows it with distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's chemical structure includes:

- Phenazine Core : A bicyclic structure known for its ability to intercalate with DNA.

- Dihydro Moiety : Contributes to its reactivity and stability.

- Oxime Group : Imparts unique interactions with biological molecules, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems:

- DNA Intercalation : The phenazine core allows the compound to intercalate between DNA base pairs, which can disrupt normal cellular processes and lead to apoptosis in cancer cells.

- Enzyme Interaction : The oxime group can form hydrogen bonds with enzymes and proteins, modulating their activity and potentially inhibiting pathways involved in disease progression .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves:

- Disruption of bacterial cell membranes.

- Inhibition of essential bacterial enzymes.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been observed to:

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| Phenazine | Simple phenazine | Moderate antimicrobial | Lacks the oxime group |

| Phenazine-1-carboxylic acid | Carboxylated phenazine | Antimicrobial | More polar, different solubility |

| 3,4-Dihydrophenazin-1(2H)-one | Similar without oxime | Limited activity | Oxime enhances reactivity |

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A study published in NCBI demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis through DNA intercalation .

- Antimicrobial Efficacy : Research highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a new antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.